

Technical Guide: Metobromuron-D6 for Isotope Dilution Analysis

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Compound of Interest

Compound Name: Metobromuron-D6

Cat. No.: B15352707

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on **Metobromuron-D6**, a deuterated stable isotope-labeled internal standard for Metobromuron. It is intended for use in quantitative analysis by isotope dilution mass spectrometry, a technique that offers high accuracy and precision by correcting for matrix effects and variations in sample processing.

Core Compound Data

Metobromuron-D6 serves as an ideal internal standard for the quantification of Metobromuron, a phenylurea herbicide. The stable isotope label ensures that its chemical and physical behavior is nearly identical to the unlabeled analyte, while its mass difference allows for distinct detection by a mass spectrometer.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Metobromuron-D6** and its corresponding unlabeled compound, Metobromuron. This data is essential for method development, particularly for mass spectrometry and chromatography.

Property	Metobromuron-D6	Metobromuron
Synonyms	3-(4-Bromophenyl)-1-(methoxy-d3)-1-(methyl-d3)urea	3-(4-bromophenyl)-1-methoxy-1-methylurea
CAS Number	2732834-84-1[1]	3060-89-7[1]
Molecular Formula	C ₉ D ₆ H ₅ BrN ₂ O ₂	C ₉ H ₁₁ BrN ₂ O ₂
Molecular Weight	265.14 g/mol [1]	259.10 g/mol
Isotopic Purity	≥ 99 atom % D	N/A
Appearance	Colorless to pale yellow crystals (for unlabeled)	Colorless to pale yellow crystals
Melting Point	N/A (expected to be similar to unlabeled)	95-96 °C
Solubility in Water	N/A (expected to be similar to unlabeled)	330 mg/L at 20 °C

Experimental Protocols

The primary application of **Metobromuron-D6** is as an internal standard in quantitative analytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Below is a representative protocol for the analysis of Metobromuron in environmental water samples.

Protocol: Quantification of Metobromuron in Water by SPE-LC-MS/MS

This protocol outlines a general procedure for the extraction, concentration, and analysis of Metobromuron from water samples using Solid Phase Extraction (SPE) followed by LC-MS/MS. **Metobromuron-D6** is used as an internal standard to ensure accurate quantification.

1. Preparation of Standards and Reagents

- **Stock Solutions:** Prepare individual stock solutions of Metobromuron and **Metobromuron-D6** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- **Calibration Standards:** Create a series of calibration standards by serially diluting the Metobromuron stock solution. Each calibration standard should be fortified with a constant, known concentration of the **Metobromuron-D6** internal standard from its stock solution.
- **Reagents:** All solvents (e.g., methanol, acetonitrile, water) should be of LC-MS grade. Formic acid or ammonium acetate may be required as mobile phase additives.

2. Sample Preparation and Extraction

- **Sample Collection:** Collect water samples (e.g., 100-500 mL) in clean glass containers.
- **Fortification:** Add a precise volume of the **Metobromuron-D6** internal standard working solution to each sample, quality control (QC) sample, and blank.
- **Solid Phase Extraction (SPE):**
 - Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a polymeric sorbent) with methanol followed by reagent water.
 - Load the fortified water sample onto the SPE cartridge at a controlled flow rate.
 - Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
 - Elute the analyte and internal standard from the cartridge with a small volume of a strong solvent (e.g., acetonitrile or methanol).
- **Concentration:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase.

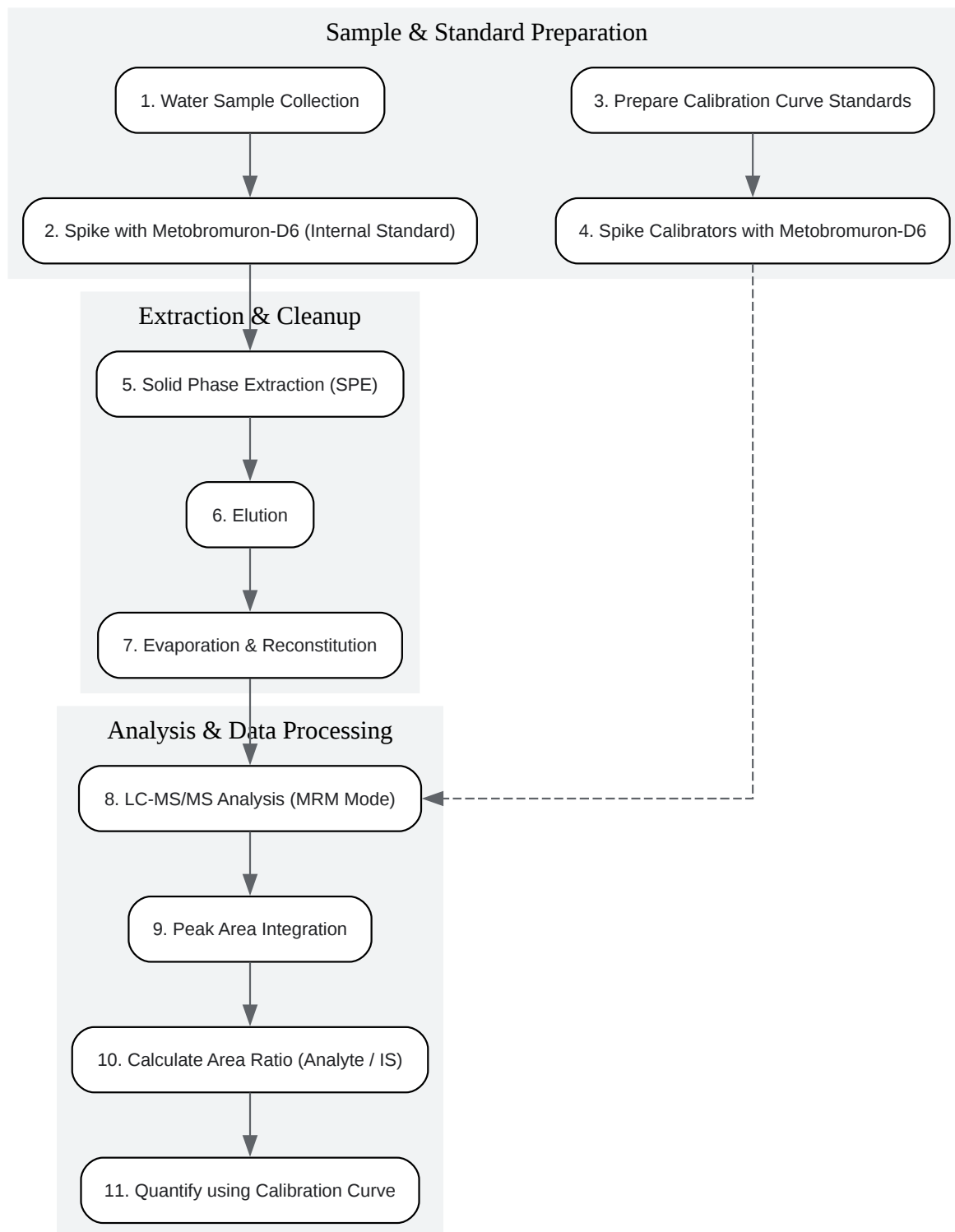
3. LC-MS/MS Analysis

- **Liquid Chromatography (LC):**
 - **Column:** Use a C18 reversed-phase column suitable for separating phenylurea herbicides.

- Mobile Phase: A gradient of water and acetonitrile/methanol, both typically containing a small percentage of formic acid (e.g., 0.1%), is commonly used.
- Injection Volume: Inject a small volume (e.g., 5-10 μ L) of the reconstituted extract.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Use electrospray ionization (ESI) in positive mode.
 - Acquisition Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Metobromuron and **Metobromuron-D6** to ensure selectivity and confirm identity. The transitions for **Metobromuron-D6** will be shifted by +6 Da compared to the unlabeled compound.
 - Quantification: The concentration of Metobromuron in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**Metobromuron-D6**) and comparing this ratio to the calibration curve.

Visualized Workflow

The following diagram illustrates the logical workflow for a typical quantitative analysis using **Metobromuron-D6** as an internal standard.



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Caption: Workflow for quantitative analysis using an internal standard.

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References

- 1. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
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